molecular formula C15H18ClNO5S B12685688 Benzoic acid, 2-chloro-5-(((1-methylethoxy)thioxomethyl)amino)-, 2-(acetyloxy)ethyl ester CAS No. 135813-16-0

Benzoic acid, 2-chloro-5-(((1-methylethoxy)thioxomethyl)amino)-, 2-(acetyloxy)ethyl ester

Cat. No.: B12685688
CAS No.: 135813-16-0
M. Wt: 359.8 g/mol
InChI Key: DZNUZIZLRUTEBO-UHFFFAOYSA-N
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Description

Benzoic acid, 2-chloro-5-(((1-methylethoxy)thioxomethyl)amino)-, 2-(acetyloxy)ethyl ester is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its unique chemical structure, which includes a benzoic acid core substituted with chlorine, a thioxomethyl group, and an acetyloxyethyl ester group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of benzoic acid, 2-chloro-5-(((1-methylethoxy)thioxomethyl)amino)-, 2-(acetyloxy)ethyl ester typically involves multiple steps, starting from readily available starting materials. The process may include chlorination, esterification, and thioxomethylation reactions under controlled conditions. Specific reagents and catalysts are used to achieve the desired substitutions and functional group transformations.

Industrial Production Methods

Industrial production of this compound may involve large-scale chemical reactors and continuous flow processes to ensure high yield and purity. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

Benzoic acid, 2-chloro-5-(((1-methylethoxy)thioxomethyl)amino)-, 2-(acetyloxy)ethyl ester can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent and conditions used.

    Reduction: Reduction reactions can modify the functional groups, such as converting the ester group to an alcohol.

    Substitution: The chlorine atom can be substituted with other groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

Benzoic acid, 2-chloro-5-(((1-methylethoxy)thioxomethyl)amino)-, 2-(acetyloxy)ethyl ester has several scientific research applications:

    Chemistry: Used as a reagent or intermediate in organic synthesis.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of benzoic acid, 2-chloro-5-(((1-methylethoxy)thioxomethyl)amino)-, 2-(acetyloxy)ethyl ester involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • Benzoic acid, 2-chloro-5-(((1-methylethoxy)thioxomethyl)amino)-, 2-methylpropyl ester
  • Benzoic acid, 2-chloro-5-(((1-methylethoxy)thioxomethyl)amino)-, 1-methylethyl ester

Uniqueness

Compared to similar compounds, benzoic acid, 2-chloro-5-(((1-methylethoxy)thioxomethyl)amino)-, 2-(acetyloxy)ethyl ester is unique due to its specific ester group, which may confer distinct chemical and biological properties

Properties

CAS No.

135813-16-0

Molecular Formula

C15H18ClNO5S

Molecular Weight

359.8 g/mol

IUPAC Name

2-acetyloxyethyl 2-chloro-5-(propan-2-yloxycarbothioylamino)benzoate

InChI

InChI=1S/C15H18ClNO5S/c1-9(2)22-15(23)17-11-4-5-13(16)12(8-11)14(19)21-7-6-20-10(3)18/h4-5,8-9H,6-7H2,1-3H3,(H,17,23)

InChI Key

DZNUZIZLRUTEBO-UHFFFAOYSA-N

Canonical SMILES

CC(C)OC(=S)NC1=CC(=C(C=C1)Cl)C(=O)OCCOC(=O)C

Origin of Product

United States

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